5-Amino-2-ethyl-3-methylpyridine
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Overview
Description
5-Amino-2-ethyl-3-methylpyridine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethyl-3-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-amino-3-methylpyridine with ethyl halides under basic conditions. Another method includes the condensation reaction of diethyl malonate with 3-nitro-5-chloropyridine, followed by reduction and decarboxylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using suitable catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives such as 2-ethyl-3-methylpyridine .
Scientific Research Applications
5-Amino-2-ethyl-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 5-Amino-2-ethyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylpyridine
- 2-Ethyl-3-methylpyridine
- 5-Amino-2-methylpyridine
Uniqueness
5-Amino-2-ethyl-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6-ethyl-5-methylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-3-8-6(2)4-7(9)5-10-8/h4-5H,3,9H2,1-2H3 |
InChI Key |
GUXYHWLHJQKQIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1C)N |
Origin of Product |
United States |
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